molecular formula C9H9ClO2S B1453727 5-Chloro-2-(ethylsulfanyl)benzoic acid CAS No. 1249627-95-9

5-Chloro-2-(ethylsulfanyl)benzoic acid

Cat. No. B1453727
M. Wt: 216.68 g/mol
InChI Key: AOUUCNTYVWAIHC-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylsulfanyl)benzoic acid, also known as 5-Chloro-2-(ethylthio)benzoic acid, is an organic compound that belongs to the class of benzoic acids. It has a molecular weight of 216.69 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(ethylsulfanyl)benzoic acid is 1S/C9H9ClO2S/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Chloro-2-(ethylsulfanyl)benzoic acid is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Properties

  • Regiospecific Generation of Lithio Derivatives : Ethyl 2-(4-chloro-2-pyridyl)benzoic acid and its derivatives demonstrate regiospecific generation of lithio derivatives at specific positions, which are crucial in the synthesis of compounds with anticandidal activity (Rebstock et al., 2004).

  • Crystal Structure and Interactions : The crystal structure of ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate, prepared by the oxidation of a related compound, is stabilized by aromatic π–π interactions and non-classical hydrogen bonds (Choi et al., 2009).

Pharmacological Applications

  • Anticandidal Activity : Derivatives of benzoic acid, such as those generated from ethyl 2-(4-chloro-2-pyridyl)benzoic acid, have shown potential in developing compounds with anticandidal properties, useful in antifungal therapies (Rebstock et al., 2004).

  • Antimicrobial Properties : Thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid exhibit specific antimicrobial activities, suggesting potential applications in treating multidrug-resistant infections (Limban et al., 2008).

Industrial Applications

  • Manufacturing of Therapeutic Agents : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in synthesizing SGLT2 inhibitors, showing the industrial-scale production process for diabetes therapy compounds (Zhang et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

5-chloro-2-ethylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUUCNTYVWAIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(ethylsulfanyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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